Propargyl chloroformate

Catalog No.
S1898619
CAS No.
35718-08-2
M.F
C4H3ClO2
M. Wt
118.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl chloroformate

CAS Number

35718-08-2

Product Name

Propargyl chloroformate

IUPAC Name

prop-2-ynyl carbonochloridate

Molecular Formula

C4H3ClO2

Molecular Weight

118.52 g/mol

InChI

InChI=1S/C4H3ClO2/c1-2-3-7-4(5)6/h1H,3H2

InChI Key

RAMTXCRMKBFPRG-UHFFFAOYSA-N

SMILES

C#CCOC(=O)Cl

Canonical SMILES

C#CCOC(=O)Cl

Peptide Synthesis and Protecting Groups

One of the primary applications of Propargyl chloroformate lies in peptide synthesis. It acts as a reagent to introduce the "propargyloxycarbonyl" (POC) protecting group onto amino acid side chains. These protecting groups are crucial in peptide synthesis as they temporarily mask reactive functional groups on amino acid side chains, allowing for selective modification of other parts of the peptide molecule. Propargyl chloroformate's advantage lies in its ability to efficiently introduce the POC group under mild reaction conditions [].

Organic Chemistry and Reaction Selective Chemistry

Propargyl chloroformate finds use in various organic chemistry reactions due to its reactivity as a acylating agent. It readily reacts with nucleophiles, forming new carbon-oxygen bonds. This property allows researchers to introduce the propargyl moiety (HC≡C-CH2-) onto various organic molecules, enabling further functionalization and modification. The selective nature of Propargyl chloroformate's reactivity makes it a valuable tool in reaction selective chemistry [].

Propargyl chloroformate is an organic compound with the molecular formula C₄H₃ClO₂. It is characterized by the presence of a propargyl group (an alkyne functional group) attached to a chloroformate moiety. This compound is known for its reactivity and utility in organic synthesis, particularly as a protecting group for amines and alcohols. It appears as a colorless to pale yellow liquid and has a pungent odor. Propargyl chloroformate is classified as flammable, corrosive, and toxic, necessitating careful handling in laboratory environments .

Propargyl chloroformate is a hazardous compound and requires proper handling due to:

  • Toxicity: May cause irritation to skin, eyes, and respiratory system.
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with water to liberate hydrochloric acid fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling.
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from moisture and incompatible chemicals.
Due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: Propargyl chloroformate can react with nucleophiles such as alcohols and amines to form corresponding esters and amides. For instance, it reacts with Boc-protected lysine to yield a propargyloxycarbonyl intermediate .
  • Solvolysis: The compound undergoes solvolysis in different solvents, with rates varying based on solvent nucleophilicity . This reaction pathway is significant for understanding its behavior in diverse chemical environments.
  • Click Chemistry: Propargyl chloroformate is utilized in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles via azide coupling .

Propargyl chloroformate can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting propargyl alcohol with phosgene or chloroformic acid under controlled conditions. This method allows for the formation of the chloroformate group directly from the alcohol.
  • Via Carbonylation: Another synthetic route involves carbonylation of propargyl derivatives using carbon monoxide and appropriate reagents to introduce the chloroformate functionality .

These methods highlight the versatility of propargyl derivatives in organic synthesis.

Propargyl chloroformate has several applications in organic chemistry:

  • Protecting Group: It serves as a protecting group for amines and alcohols during multi-step syntheses, allowing for selective reactions without interference from functional groups.
  • Synthesis of Complex Molecules: The compound is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
  • Click Chemistry: It plays a crucial role in click chemistry protocols, facilitating the formation of stable linkages between molecules .

Interaction studies involving propargyl chloroformate focus primarily on its reactivity with various nucleophiles. Research has shown that solvent effects significantly influence the rates of solvolysis and nucleophilic attack on the compound. Understanding these interactions is essential for optimizing reaction conditions in synthetic applications .

Several compounds are structurally or functionally similar to propargyl chloroformate. A comparison highlights their unique characteristics:

CompoundMolecular FormulaKey Features
Propargyl ChloroformateC₄H₃ClO₂Electrophilic; used as a protecting group
Benzyl ChloroformateC₇H₇ClO₂Aromatic; commonly used for benzyl protection
Allyl ChloroformateC₄H₅ClO₂Alkenyl; reactive towards electrophiles
Ethyl ChloroformateC₄H₅ClO₂Aliphatic; used similarly for ester formation

Propargyl chloroformate stands out due to its unique alkyne functionality, enabling specific reactions not possible with other chloroformates.

The synthesis of propargyl chloroformate from propargyl alcohol represents a fundamental transformation in organic chemistry, with several well-established methodologies that have been developed and refined over decades of research and industrial application.

Phosgene-Based Synthesis

The most prevalent and widely utilized method for propargyl chloroformate synthesis involves the direct reaction of propargyl alcohol with phosgene (carbonyl dichloride, COCl₂). This approach follows the general mechanism established for chloroformate synthesis, wherein the hydroxyl group of propargyl alcohol acts as a nucleophile attacking the electrophilic carbonyl carbon of phosgene . The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired propargyl chloroformate product.

The mechanism involves nucleophilic attack by the propargyl alcohol oxygen on the carbonyl carbon of phosgene, forming propargyl chloroformate and releasing hydrogen chloride, which is typically scavenged by the presence of a base such as pyridine or triethylamine . The reaction is typically conducted at temperatures ranging from 0 to 25°C in aprotic solvents such as dichloromethane or chloroform, with reaction times varying from 30 minutes to several hours depending on the specific conditions employed [2] .

Yields for this transformation are consistently high, typically ranging from 85 to 95 percent, making it the preferred method for laboratory-scale synthesis where appropriate safety measures can be implemented . The high efficiency stems from the favorable thermodynamics of the reaction and the relative absence of competing side reactions when proper reaction conditions are maintained.

Thionyl Chloride Methodology

An alternative approach utilizes thionyl chloride (SOCl₂) as the chlorinating agent, offering significant safety advantages over phosgene-based methods due to the liquid nature of thionyl chloride and its reduced volatility compared to phosgene gas [3] [4]. This method involves the reaction of propargyl alcohol with thionyl chloride in the presence of a suitable base, typically pyridine or dimethylformamide, to neutralize the hydrogen chloride byproduct.

The reaction mechanism differs from the phosgene route in that thionyl chloride forms a chlorosulfinate intermediate upon reaction with the alcohol, which subsequently decomposes to yield the chloroformate product along with sulfur dioxide and hydrogen chloride as byproducts [4]. The reaction conditions are generally milder, with temperatures ranging from 0 to 40°C, and the process can be conducted in various solvents including dichloromethane and diethyl ether.

Yields obtained through this methodology typically range from 70 to 85 percent, somewhat lower than the phosgene-based approach but still acceptable for most synthetic applications . The primary disadvantage lies in the generation of sulfur dioxide as a byproduct, which requires appropriate handling and disposal considerations.

Triphosgene-Based Synthesis

The development of triphosgene (bis(trichloromethyl) carbonate, BTC) as a phosgene equivalent has provided an attractive alternative that combines the high efficiency of phosgene-based chemistry with significantly improved safety characteristics [5] [6] [7]. Triphosgene is a crystalline solid with a melting point of 80°C and a boiling point of 260°C, making it much safer to handle, transport, and store compared to gaseous phosgene.

Under the influence of nucleophiles, one mole of triphosgene reacts similarly to three moles of phosgene, effectively serving as a solid phosgene equivalent [6]. The reaction mechanism involves initial nucleophilic attack by the propargyl alcohol on triphosgene, leading to the formation of propargyl chloroformate and trichloromethyl alcohol, which subsequently decomposes to yield additional phosgene equivalents that can react with more propargyl alcohol.

The stoichiometry typically requires only 0.33 equivalents of triphosgene relative to propargyl alcohol, making it highly atom-economical [6]. Reaction conditions are similar to those employed for phosgene, with temperatures maintained between 0 and 25°C in solvents such as dichloromethane or chloroform. Yields typically range from 80 to 90 percent, representing a good compromise between efficiency and safety [6] [7].

Catalytic Mechanisms in Continuous Flow Processes

The transition from batch to continuous flow processing for propargyl chloroformate synthesis represents a significant advancement in terms of safety, efficiency, and scalability. Continuous flow methodologies offer superior heat and mass transfer characteristics, precise control over reaction parameters, and inherently safer operation due to the reduced inventory of hazardous materials present in the system at any given time.

Reactor Design and Configuration

Continuous flow synthesis of propargyl chloroformate typically employs packed bed reactors or tubular reactor configurations that facilitate efficient mixing and heat transfer while maintaining precise control over residence time [8] [9]. The reactor design must accommodate the corrosive nature of the reagents and products involved, necessitating the use of materials such as stainless steel, Hastelloy, or fluoropolymer-lined equipment.

The optimal residence time for continuous flow synthesis has been determined to range from 2 to 10 minutes, depending on the specific reaction conditions and catalyst loading employed [8]. This represents a significant reduction compared to batch processing, where reaction times may extend to several hours. The enhanced reaction kinetics in flow systems result from improved mass transfer and the ability to maintain more uniform temperature profiles throughout the reactor.

Temperature control in continuous flow systems is typically maintained between 40 and 70°C for propargyl chloride synthesis, which serves as a model system for related chloroformate synthesis [8] [9]. The precise temperature control achievable in flow systems allows for optimization of reaction rates while minimizing thermal decomposition and side product formation.

Catalytic Systems and Mechanisms

Continuous flow synthesis often employs catalytic systems to enhance reaction rates and selectivity. For propargyl alcohol chlorination, formamide-based catalysts have been identified as particularly effective, with catalyst loadings ranging from 0.1 to 10 mol percent relative to the propargyl alcohol substrate [8] [9].

The catalytic mechanism involves coordination of the catalyst to the propargyl alcohol substrate, activating the hydroxyl group toward nucleophilic attack on the chlorinating agent. The catalyst also facilitates the elimination step, promoting the formation of the desired chloroformate product while suppressing competing reactions that might lead to byproduct formation.

Catalyst deactivation represents a significant challenge in continuous flow systems, particularly when using corrosive chlorinating agents. Strategies to address this issue include the use of catalyst regeneration systems, implementation of guard beds to remove catalyst poisons, and the development of more robust catalytic materials that can withstand the harsh reaction conditions.

Process Intensification Benefits

Continuous flow processing provides several distinct advantages for propargyl chloroformate synthesis. The enhanced surface-to-volume ratio in flow reactors promotes superior heat and mass transfer, enabling more efficient reactions and better temperature control. This is particularly important for exothermic reactions involving chlorinating agents, where temperature excursions can lead to product degradation or hazardous conditions.

The ability to operate under precise stoichiometric control in flow systems minimizes waste generation and improves atom economy. Real-time monitoring and control systems can automatically adjust feed rates, temperature, and pressure to maintain optimal reaction conditions throughout the process.

Flow processing also enables the implementation of telescoped reaction sequences, where multiple synthetic steps can be conducted in series without intermediate isolation and purification. This approach reduces overall process time, minimizes handling of intermediates, and can improve overall yields by avoiding losses associated with isolation and purification steps.

Optimization of Chlorinating Agent Selection (Phosgene Alternatives)

The selection of appropriate chlorinating agents for propargyl chloroformate synthesis involves careful consideration of multiple factors including safety, environmental impact, cost, availability, and reaction efficiency. While phosgene remains the gold standard in terms of reaction efficiency and product quality, its extreme toxicity has driven extensive research into safer alternatives.

Comparative Analysis of Chlorinating Agents

Triphosgene has emerged as the most viable phosgene alternative for large-scale synthesis applications. Its solid state at room temperature provides significant safety advantages in terms of handling, storage, and transportation [5] [6] [7]. The compound decomposes to generate phosgene in situ when exposed to nucleophiles, providing the benefits of phosgene-based chemistry without the associated handling risks.

The reaction efficiency of triphosgene approaches that of phosgene itself, with yields typically ranging from 80 to 90 percent under optimized conditions [6]. The stoichiometric efficiency is excellent, requiring only 0.33 equivalents of triphosgene per equivalent of propargyl alcohol, due to its ability to generate three equivalents of phosgene upon complete decomposition.

Thionyl chloride represents another viable alternative, particularly for smaller-scale applications where cost considerations are paramount. While yields are somewhat lower than phosgene-based methods (70-85 percent), the improved safety profile and lower cost make it attractive for many applications . The main drawback is the generation of sulfur dioxide as a byproduct, which requires appropriate handling and disposal systems.

Novel Chlorinating Systems

Recent developments in chlorinating agent technology have focused on systems that can provide phosgene-like reactivity while avoiding the safety and environmental concerns associated with traditional approaches. One promising development involves the use of chloroform as a phosgene precursor under photochemical conditions [10].

This methodology employs ultraviolet light to activate chloroform, generating phosgene in situ through photochemical decomposition. The process offers several advantages including the use of a readily available and relatively safe starting material, elimination of phosgene storage and handling requirements, and the ability to generate phosgene on demand in precisely controlled quantities [10].

Yields exceeding 96 percent have been reported for this approach, with reaction times reduced to under one minute of light exposure [10]. The method has been successfully scaled to produce multi-gram quantities of products, suggesting potential for further scale-up to industrial levels.

Environmental and Economic Considerations

The selection of chlorinating agents must also consider environmental impact and economic factors. Phosgene, while highly effective, presents significant environmental concerns due to its extreme toxicity and the challenges associated with safe disposal of waste streams containing phosgene or its decomposition products.

Triphosgene offers a more environmentally acceptable profile, as it can be handled as a solid and generates fewer fugitive emissions during processing. The higher cost compared to phosgene is often offset by reduced handling and safety costs, making it economically competitive for many applications.

The emerging photochemical chloroform-based methodology presents an intriguing environmental profile, as chloroform is readily available and the reaction generates minimal waste streams. The energy requirements for UV irradiation must be considered, but the short reaction times minimize overall energy consumption.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of propargyl chloroformate presents numerous technical, economic, and regulatory challenges that must be systematically addressed to achieve commercial viability.

Process Control and Automation

Industrial-scale production requires sophisticated process control systems to maintain consistent product quality and ensure safe operation. Key parameters that must be monitored and controlled include temperature, pressure, flow rates, composition, and reaction conversion.

Advanced process control strategies incorporating model predictive control and real-time optimization have been implemented in modern chloroformate production facilities [12]. These systems can automatically adjust operating parameters to compensate for variations in feed composition, ambient conditions, or equipment performance.

The implementation of digital twin technology and machine learning algorithms represents the next frontier in process optimization. These approaches can predict equipment performance, optimize operating conditions, and detect potential problems before they result in product quality issues or safety incidents.

Product Quality and Purification

Industrial production of propargyl chloroformate must meet stringent purity specifications, typically requiring greater than 96 percent purity with strict limits on specific impurities [2]. The corrosive nature of chloroformates presents challenges for purification equipment, requiring specialized materials of construction and gentle separation techniques.

Distillation remains the primary purification method for propargyl chloroformate, but the thermal sensitivity of the product requires careful optimization of distillation conditions to prevent decomposition. Fractional distillation under reduced pressure is typically employed to minimize thermal exposure while achieving the required separation efficiency.

Storage stability represents another significant challenge, as propargyl chloroformate can undergo hydrolysis in the presence of moisture or decompose under certain temperature conditions. Industrial facilities typically employ refrigerated storage under inert atmosphere conditions to maximize product shelf life.

Economic Optimization and Market Considerations

The economics of industrial-scale propargyl chloroformate production are driven by several key factors including raw material costs, energy consumption, yield optimization, and waste disposal expenses. Current global production capacity is estimated at approximately 60,000 metric tons annually, with major production facilities located in Germany and South Korea [12].

Process intensification strategies have been implemented to improve economic performance, including heat integration systems that recover energy from exothermic reactions and use it for heating other process streams. The integration of propargyl chloroformate production with related chemical processes can provide additional economic benefits through shared utilities and waste treatment systems.

Market demand for propargyl chloroformate is primarily driven by its use as a protecting group in pharmaceutical synthesis and as an intermediate in specialty chemical production. The growing pharmaceutical industry, particularly in emerging markets, is expected to drive continued demand growth for high-quality propargyl chloroformate.

Solvolysis Dynamics in Aqueous-Organic Media

The solvolysis of propargyl chloroformate has been extensively studied across a wide range of aqueous-organic solvent systems, providing crucial insights into its reaction dynamics [1] [2]. The specific rates of solvolysis were determined in 22 solvents at 25.0°C, encompassing pure alcohols (methanol and ethanol), binary aqueous mixtures with alcohols, acetone, 2,2,2-trifluoroethanol (TFE), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and TFE-ethanol mixtures [1].

The rate constants exhibit substantial variation depending on solvent composition, ranging from extremely slow reactions in highly ionizing fluoroalcohol-rich mixtures to significantly faster reactions in nucleophilic alcohol-water systems [1]. In pure methanol, the rate constant reaches 63.4 ± 1.2 × 10⁻⁵ s⁻¹, while in pure ethanol it decreases to 35.0 ± 0.8 × 10⁻⁵ s⁻¹ [1]. The most dramatic rate differences occur in fluoroalcohol mixtures, where 97% HFIP exhibits an exceptionally low rate constant of 0.00116 ± 0.00009 × 10⁻⁵ s⁻¹, representing a reduction of nearly five orders of magnitude compared to methanol [1].

The solvent dependence reveals distinct mechanistic patterns across different media types. In aqueous-alcohol mixtures, the rates increase with water content, indicating enhanced nucleophilic participation [1]. Conversely, in fluoroalcohol-containing solvents, the rates decrease dramatically as the fluoroalcohol content increases, consistent with reduced nucleophilic assistance and increased ionizing power [1]. This behavior demonstrates the complex interplay between solvent nucleophilicity and ionizing power in determining reaction rates [2].

Grunwald-Winstein Analysis of Solvent Effects

The extended Grunwald-Winstein equation provides a quantitative framework for analyzing solvent effects on propargyl chloroformate solvolysis [1] [2]. The equation log(k/k₀) = lNₜ + mYₓ + c incorporates sensitivity parameters for solvent nucleophilicity (l) and ionizing power (m), where Nₜ represents the nucleophilicity scale based on S-methyldibenzothiophenium ion solvolysis and Yₓ represents the ionizing power scale based on adamantyl derivatives [1].

For propargyl chloroformate across all 22 solvents studied, the Grunwald-Winstein analysis yields l = 1.37 ± 0.10 and m = 0.47 ± 0.07, with an l/m ratio of 2.91 [1]. The correlation coefficient R = 0.970 and F-test value of 152 demonstrate excellent statistical reliability [1]. When the analysis is restricted to 20 solvents (excluding 95% acetone and 80% HFIP), the parameters become l = 1.44 ± 0.11 and m = 0.51 ± 0.08, with an improved correlation coefficient of R = 0.977 [1].

The sensitivity values for propargyl chloroformate closely parallel those previously reported for phenyl chloroformate, which exhibits l = 1.66 ± 0.05 and m = 0.56 ± 0.03 across 49 solvents [1]. This remarkable similarity in Grunwald-Winstein parameters suggests nearly identical mechanistic pathways for both substrates [1]. The l/m ratios (2.91 for propargyl versus 2.96 for phenyl chloroformate) fall within the typical range of 2.8-3.7 characteristic of chloroformate esters undergoing addition-elimination mechanisms with rate-determining tetrahedral intermediate formation [3] [4].

Bimolecular Nucleophilic Substitution (SN2) Pathways

The kinetic analysis unequivocally demonstrates that propargyl chloroformate undergoes solvolysis via a bimolecular addition-elimination (Aₙ + Dₙ) mechanism rather than a simple SN2 pathway [1]. The process involves rate-determining nucleophilic attack at the carbonyl carbon, leading to formation of a tetrahedral intermediate, followed by rapid elimination of the chloride leaving group [1] [2].

The mechanistic assignment is supported by several key observations. First, the l value of 1.37 indicates significant sensitivity to solvent nucleophilicity, characteristic of bond-making processes in the transition state [1]. Second, the moderate m value of 0.47 reflects the degree of charge development during tetrahedral intermediate formation [1]. Third, the l/m ratio of 2.91 falls within the established range for addition-elimination mechanisms of chloroformate esters [3].

Unlike classical SN2 reactions that involve direct displacement at saturated carbon centers, the propargyl chloroformate mechanism proceeds through a stepwise pathway involving sp² to sp³ hybridization change at the carbonyl carbon [1]. The rate-determining step involves simultaneous bond formation between the nucleophile and carbonyl carbon while partial negative charge develops on the carbonyl oxygen [1]. This mechanistic distinction is crucial for understanding the reactivity patterns and predicting behavior under different reaction conditions [4].

The robustness of the addition-elimination mechanism across all 22 solvents studied contrasts with other chloroformate esters that exhibit mechanistic changes in highly ionizing media [1]. For instance, isopropenyl chloroformate shows superimposed ionization pathways in fluoroalcohol-rich solvents, while propargyl chloroformate maintains consistent bimolecular character throughout the solvent range [3] [5].

Comparative Mechanistic Studies with Aryl Chloroformates

Systematic comparison with aryl chloroformates reveals fundamental similarities and subtle differences in mechanistic behavior [1] [3]. The most compelling evidence for mechanistic similarity comes from linear free energy relationship analysis, where propargyl chloroformate rates correlate excellently with phenyl chloroformate rates across identical solvents [1]. The correlation yields R = 0.996, slope = 0.86 ± 0.02, and F-test value of 2161, demonstrating virtually identical solvent dependencies [1].

The rate ratios k₂/k₁ (phenyl/propargyl) range from 6-11 in aqueous alcohol and acetone mixtures, decreasing to 2-4 in fluoroalcohol mixtures and reaching 1.3 in highly ionizing 97% HFIP [1]. This convergence of rates in highly ionizing media supports the operation of similar mechanisms across the entire solvent range [1]. The consistently higher rates for phenyl chloroformate reflect the greater electron-withdrawing character of the phenoxy group compared to the propargoxy group [1].

Structural factors contribute to the observed reactivity differences. The additional methylene unit in propargyl chloroformate pushes the alkynyl group out of the plane of the ether oxygen, reducing its inductive effect compared to the coplanar arrangement in phenyl chloroformate [1] [5]. This geometric constraint explains why propargyl chloroformate exhibits somewhat reduced sensitivity to solvent ionizing power (m = 0.47) compared to phenyl chloroformate (m = 0.56) [1].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

Propargyl chloroformate

Dates

Last modified: 08-16-2023

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